molecular formula C6H13NO3 B13480009 (2S)-2-(dimethylamino)-4-hydroxybutanoic acid

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid

Cat. No.: B13480009
M. Wt: 147.17 g/mol
InChI Key: AKDAQSUNANVBDM-YFKPBYRVSA-N
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Description

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reductive amination of keto acids, where the keto acid is reacted with a dimethylamine source in the presence of a chiral catalyst to produce the desired amino acid . Another method involves the enzymatic asymmetric synthesis, which uses enzymes to catalyze the formation of the chiral amino acid from simpler precursors .

Industrial Production Methods

In industrial settings, the production of this compound often employs flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity . The use of flow microreactors also enhances the sustainability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids. These derivatives can be further utilized in synthetic pathways to create more complex molecules.

Scientific Research Applications

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and carboxylic acid groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-(dimethylamino)-4-hydroxybutanoic acid include other chiral amino acids and their derivatives, such as:

  • (S)-2-amino-4-hydroxybutanoic acid
  • (S)-2-(methylamino)-4-hydroxybutanoic acid
  • (S)-2-(ethylamino)-4-hydroxybutanoic acid

Uniqueness

What sets this compound apart is its specific combination of functional groups, which allows for unique reactivity and interactions. The presence of the dimethylamino group provides additional steric and electronic effects that can influence the compound’s behavior in chemical and biological systems .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid

InChI

InChI=1S/C6H13NO3/c1-7(2)5(3-4-8)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1

InChI Key

AKDAQSUNANVBDM-YFKPBYRVSA-N

Isomeric SMILES

CN(C)[C@@H](CCO)C(=O)O

Canonical SMILES

CN(C)C(CCO)C(=O)O

Origin of Product

United States

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